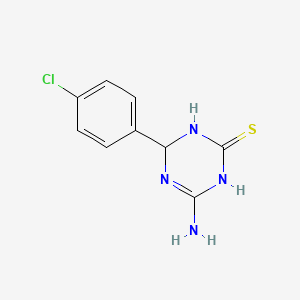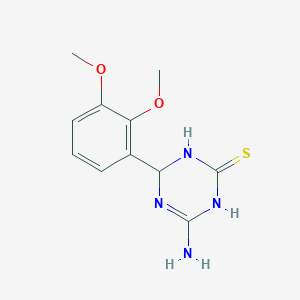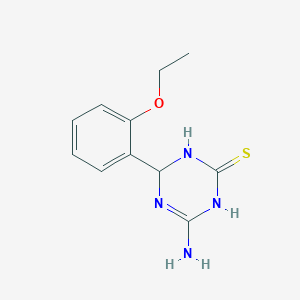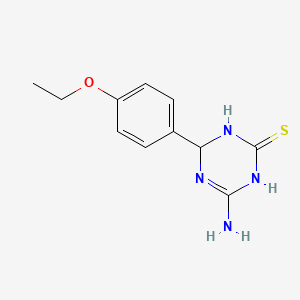
4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
“4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol” is a chemical compound that belongs to the class of 1,3,5-triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms and three carbon atoms . They are known for their wide range of applications in various fields, including the production of herbicides and polymer photostabilisers .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .
Scientific Research Applications
Antimicrobial Activities
- Synthesis and Testing: The compound has been utilized in the synthesis of new triazole derivatives. These derivatives have been tested for their antimicrobial activities, revealing good or moderate activities against various test microorganisms (Bektaş et al., 2007).
Ligands for Serotonin Receptors
- Development of Selective Ligands: Research has focused on synthesizing new derivatives of the compound to develop selective ligands for the 5-HT1A serotonin receptor. This research is aimed at finding compounds with reduced affinity for the α1-adrenoceptor subtypes (Salerno et al., 2004).
Glycosylation and Sugar Hydrazones
- Glycosylation Studies: The compound has been utilized in glycosylation studies, leading to the synthesis of various derivatives with potential antimicrobial properties (El‐Barbary et al., 2010).
Synthesis of Diaryl-Triazines
- Synthesis Methods: Research includes the synthesis of diaryl-triazines from the compound, contributing to the development of new chemical synthesis methods (Soliman et al., 1978).
Development of Organic Compound Thin Films
- Thin Film Fabrication: The compound has been involved in the synthesis and characterization of novel organic compound thin films, showing potential in optoelectronic applications (Thabet et al., 2020).
Corrosion Inhibition in Steel
- Corrosion Inhibition Studies: Derivatives of the compound have been studied as corrosion inhibitors for steel in acidic media, demonstrating effectiveness in corrosion protection (Yadav et al., 2015).
Electrochemical Reduction Studies
- Electrochemical Analysis: The compound has been studied in electrochemical reduction processes, contributing to the understanding of electrochemical behaviors of triazine derivatives (Farzinnegad et al., 2003).
Mechanism of Action
Target of Action
Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties . These compounds are known to target specific enzymes or receptors in cancer cells, but the exact targets for this specific compound are yet to be identified.
Mode of Action
It’s known that similar compounds interact with their targets by binding to them, which can inhibit their function and lead to changes in the cell . The exact interactions between this compound and its targets are yet to be studied.
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways related to cell growth and proliferation . The downstream effects of these interactions can include cell cycle arrest and apoptosis, among others.
Result of Action
Similar compounds have been shown to have anticancer properties, suggesting that this compound may also have potential therapeutic effects in cancer treatment .
Future Directions
Properties
IUPAC Name |
4-amino-2-(3-methoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-15-7-4-2-3-6(5-7)8-12-9(11)14-10(16)13-8/h2-5,8H,1H3,(H4,11,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEDGJHXVKXWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084002.png)
![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084004.png)
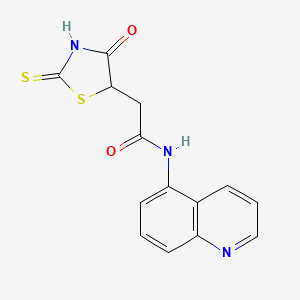
![4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-3-methoxybenzoic acid](/img/structure/B3084018.png)

